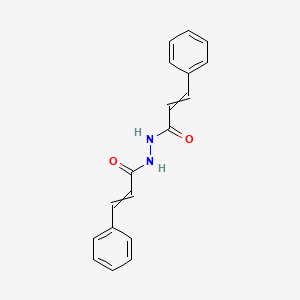
3-phenyl-N'-(3-phenylprop-2-enoyl)prop-2-enehydrazide
Cat. No. B8727718
M. Wt: 292.3 g/mol
InChI Key: POTPVJOBCXVCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04052362
Procedure details


A solution of 9.5 g of hydrazine sulfate and 8.0 g of sodium hydroxide in 83 ml of water was stirred at 20° -30° C while cooled with ice. To the resulting solution were slowly added dropwise 25 g of cinnamoyl chloride and 7.5 g of sodium hydroxide in 20 ml of water. After completion of the addition, the mixture was stirred at 20° -30° C for 2 hours. The produced precipitate was collected by filtration and washed with water. The so obtained product was then recrystallized twice from acetic acid (first grade, prepared and sold by Wako Junyaku Kabushiki Kaisha, Japan, the same in the following) and dried under reduced pressure to yield 11.6 g of N,N'-biscinnamoylhydrazine as white needles, m.p. 267° - 268° C. Analysis: Calculated for C18H16N2O2 : C, 73.97%; H, 5.48%, N, 9.5%, Found: C, 74.17%; H, 5.55%; N, 9.69%.






Identifiers


|
REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][NH2:7].[OH-:8].[Na+].[C:10](Cl)(=[O:19])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O>[C:10]([NH:6][NH:7][C:10](=[O:8])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:19])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.NN
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
83 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 20° -30° C for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooled with ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The produced precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The so obtained product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then recrystallized twice from acetic acid (first grade
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the same in the following) and dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)NNC(C=CC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 54.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
